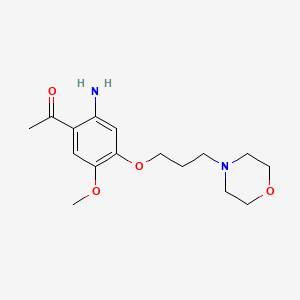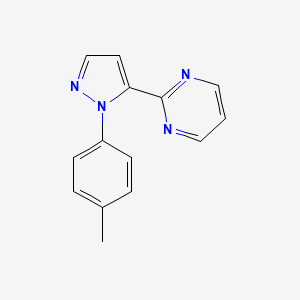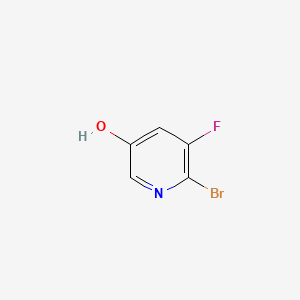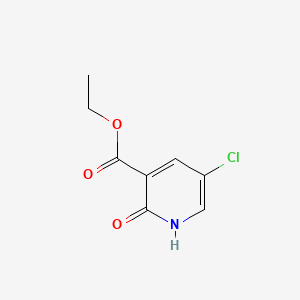
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone involves several steps. The synthetic route typically starts with the preparation of the core phenyl structure, followed by the introduction of the amino, methoxy, and morpholinopropoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential medicinal properties, such as its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Amino-5-methoxy-4-(3-piperidinopropoxy)phenyl)ethanone: This compound has a piperidine group instead of a morpholine group, which may result in different chemical and biological properties.
1-(2-Amino-5-methoxy-4-(3-pyrrolidinopropoxy)phenyl)ethanone: This compound has a pyrrolidine group instead of a morpholine group, leading to variations in its reactivity and potential applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPCYWPLPABBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731414 |
Source


|
| Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-97-9 |
Source


|
| Record name | 1-[2-Amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
![5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B578134.png)


![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)


![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)



